3-benzyl-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-Benzyl-1-(4-fluorobenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a fluorobenzyl group, and a benzothieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1-(4-fluorobenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the benzothieno[3,2-d]pyrimidine core through cyclization reactions. This is followed by the introduction of the benzyl and fluorobenzyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and fluorobenzyl positions, leading to the formation of corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl groups to hydroxyl groups.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzyl and fluorobenzyl positions, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory drugs. Its unique structure allows for selective binding to specific molecular targets, enhancing its therapeutic potential.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3-benzyl-1-(4-fluorobenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The molecular pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
- 1Benzothieno3,2-bbenzothiophene-based dyes: These compounds have a similar benzothieno core but are used primarily in dye applications.
3-Benzyl-6-[(4-fluorobenzyl)oxy]-1,2-benzoxazole: This compound shares a similar benzyl and fluorobenzyl substitution pattern but differs in its core structure.
Uniqueness: 3-Benzyl-1-(4-fluorobenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of benzyl, fluorobenzyl, and benzothieno[3,2-d]pyrimidine moieties. This unique structure imparts distinct electronic and steric properties, making it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C24H17FN2O2S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-benzyl-1-[(4-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H17FN2O2S/c25-18-12-10-17(11-13-18)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)15-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
YTPWVLWEOOCDSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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